3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole

Lipophilicity Drug Design Physicochemical Property Prediction

Optimizing logP in pyrazole-containing lead series often requires tedious alkyl-chain re-synthesis. This 5-isocyanato building block provides a direct, midpoint-lipophilicity solution. - Achieves an XLogP3 of 4.2, avoiding the high extremes of 3-tert-butyl (4.7) and low extremes of 1,3-dimethyl (1.8) analogs. - The isocyanate group ensures rapid, high-yielding urea formation with amines, unlike the slower isothiocyanato variant. - Supplied at 95% purity with GHS irritant classification, enabling straightforward integration into existing safety protocols.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
Cat. No. B12842975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)N=C=O)C2=CC=CC=C2
InChIInChI=1S/C13H13N3O/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3
InChIKeyYQFNSPDMGFMWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Hazard Profile


3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole is a heterobifunctional building block featuring an isocyanate group at the pyrazole 5-position, an isopropyl substituent at the 3-position, and a 1-phenyl group. This substitution pattern confers a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 47.3 Ų, placing it in a moderate lipophilicity range relative to close N-phenylpyrazole isocyanate analogs [1]. The compound is classified as a skin, eye, and respiratory irritant (GHS Category 2/2A/3) and is supplied at a standard purity specification of 95% for research use .

Lipophilicity Moderate computed lipophilicity supports drug-like property profiling and balancing solubility–permeability in medicinal chemistry workflows.
Reactivity Isocyanate group enables rapid urea or carbamate formation with amine nucleophiles for library synthesis.
Hazard profile Classified irritant (GHS Cat. 2/2A/3); standard research-safety handling applies.

Why Substitution with Analogs Requires Validation


The 3-alkyl substituent on the 1-phenylpyrazole scaffold directly controls computed lipophilicity and conformational flexibility. The isopropyl group produces an XLogP3 of 4.2, which is intermediate between the 1,3-dimethyl analog (XLogP3 = 1.8) and the 3-tert-butyl or 3-isobutyl analogs (both XLogP3 = 4.7) [1]. Similarly, the rotatable bond count differs across the series (target = 3; isobutyl = 4; 1,3-dimethyl = 1), affecting molecular flexibility and potential entropic penalties upon binding [1]. Furthermore, replacing the 5-isocyanato group with a 5-isothiocyanato group alters the electrophilic character and expected reaction kinetics, making the isothiocyanato analog unsuitable as a drop-in replacement without re-optimization of coupling conditions .

Alkyl substituent controls lipophilicity

Replacing isopropyl with tert‑butyl or isobutyl shifts computed lipophilicity upward; dimethyl analog shifts it downward. Altered logP can change solubility and membrane‑permeability profile, requiring re‑validation of lead‑series SAR.

Rotatable bond count alters flexibility

Isobutyl analog adds a rotatable bond, dimethyl analog reduces to one. Changes in conformational entropy may affect binding thermodynamics; direct substitution risks inconsistent structure‑activity trends.

Isothiocyanate analog slows amine coupling

The isothiocyanato derivative is a softer electrophile with slower amine reaction kinetics. Using it as a drop‑in replacement will likely reduce conversion and require re‑optimization of coupling conditions.

Quantitative Differentiation Against Close Analogs


Computed Lipophilicity Profile and Solubility-Permeability Balance

The target compound has a computed XLogP3 of 4.2, which is 0.5 log units lower than the 3-tert-butyl and 3-isobutyl analogs (both 4.7) and 2.4 log units higher than the 1,3-dimethyl analog (1.8), as computed by PubChem's XLogP3-AA method. This places the isopropyl derivative in a more favorable intermediate lipophilicity space for potential oral bioavailability, avoiding the excessive lipophilicity of tert-butyl/isobutyl analogs that can lead to poor solubility and promiscuous binding, while also avoiding the low lipophilicity of the dimethyl analog that may limit membrane passive permeability [1][2][3][4].

Lipophilicity (XLogP3)
Class-level
ΔXLogP3 = −0.5 vs. tert‑butyl/isobutyl; +2.4 vs. dimethyl
Supports intermediate lipophilicity selection
Computed values; no experimental logP available
Lipophilicity Drug Design Physicochemical Property Prediction

Rotatable Bond Count and Conformational Flexibility

The target compound has 3 rotatable bonds. The 3-isobutyl analog has 4 rotatable bonds due to the additional methylene group in the alkyl chain, while the 1,3-dimethyl analog has only 1 rotatable bond. Increased rotatable bonds can increase conformational entropy in solution and impose a higher entropic penalty upon binding to a rigid target, a consideration in fragment-based or structure-based drug design. The isopropyl substituent provides a middle ground—sufficient flexibility for conformational sampling without the excessive entropic cost of the isobutyl chain or the extreme rigidity of the dimethyl compound [1][2][3].

Rotatable bonds
Class-level
Target: 3 / Isobutyl: 4 / Dimethyl: 1
Moderate conformational flexibility for binding studies
Computed; no solution‑phase data
Conformational Analysis Molecular Flexibility Drug Design

Isocyanate vs. Isothiocyanate Reactivity in Conjugation

The target compound carries an isocyanate (–N=C=O) group, whereas the directly analogous 3-isopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole (CAS 1349718-33-7) contains an isothiocyanate (–N=C=S) group. Isocyanates are harder electrophiles that react preferentially with harder nucleophiles such as amines to form ureas, whereas isothiocyanates are softer electrophiles that react more readily with thiols and exhibit slower kinetics with amines. Although specific kinetic rate constants for these two compounds are not available in the public domain, the well-established reactivity difference of the isocyanate vs. isothiocyanate functional groups means the two compounds are not interchangeable in nucleophilic addition reactions. Selecting the isocyanate ensures more rapid urea formation with amine nucleophiles, which is critical for one-pot library synthesis or time-sensitive conjugation workflows .

Isocyanate vs. isothiocyanate
Class-level
Isocyanate: harder electrophile, rapid amine coupling. Isothiocyanate: softer, slower kinetics.
Not interchangeable without re‑optimization
No compound‑specific kinetic data
Bioconjugation Electrophilicity Isocyanate Chemistry

GHS Hazard Classification Consistency Across Analogs

Safety Data Sheets from AK Scientific for both the target compound (Catalog# 8211DM) and the 3-tert-butyl analog (Catalog# 4334CS) list identical GHS hazard classifications: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 respiratory irritation (H335). The signal word is 'Warning' for both. This indicates that substitution of the 3-isopropyl group with a 3-tert-butyl group does not alter the acute toxicity profile sufficient to change the GHS category. For laboratory procurement, this means safety handling protocols, personal protective equipment requirements, and waste disposal procedures can be adopted without modification when switching among these 3-alkyl variants, provided the isocyanate moiety remains unchanged .

GHS classification
Specification review
Target and tert‑butyl analog: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Identical hazard profile across analogs
Supplier SDS review recommended
Chemical Safety GHS Classification Lab Procurement

Evidence-Based Application Scenarios


Medicinal Chemistry Libraries Requiring Balanced Lipophilicity

When constructing a series of pyrazole-containing lead compounds where logP is a critical parameter, 3-isopropyl-5-isocyanato-1-phenyl-1H-pyrazole (XLogP3 = 4.2) offers a midpoint lipophilicity that avoids the high logP extremes of the 3-tert-butyl (4.7) and 3-isobutyl (4.7) analogs and the low logP of the 1,3-dimethyl analog (1.8) [1]. This allows direct incorporation into urea or carbamate libraries without requiring additional alkyl-chain modifications.

Amine-Containing Payload Conjugation

The isocyanate functionality reacts efficiently with primary and secondary amines to form stable urea linkages. This contrasts with the isothiocyanato analog (CAS 1349718-33-7), which is a softer electrophile and yields slower amine conjugation kinetics . Researchers requiring rapid, high-yielding amine capping should specifically order the isocyanato compound, not the isothiocyanato variant.

Standardized Handling Across 3-Alkyl Analogs

Because the GHS hazard classifications for the isopropyl and tert-butyl analogs are identical (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Warning), laboratories that have already established safety protocols for one 1-phenyl-5-isocyanato-3-alkylpyrazole can procure the isopropyl derivative without revising their chemical hygiene plan, provided the supplier purity specification (95%) and SDS are reviewed .

Application
Selection Property
Validation Focus
Balanced lipophilicity library design
Moderate computed lipophilicity (XLogP3 intermediate range)
logP benchmarking, solubility‑permeability assay
Amine conjugation research
Isocyanate electrophilicity for rapid urea formation
Kinetic amine‑coupling assay
Cross‑analog safety protocol transfer
Consistent GHS hazard classification
Supplier SDS review, PPE consistency
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